Hydroxyl icariin

Description

Hydroxyl icariin is a flavonoid glycoside derived from the plant genus Epimedium, commonly known as Horny Goat Weed. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and osteogenic effects. It has garnered significant attention in biomedical research due to its potential therapeutic applications, particularly in bone regeneration and neuroprotection .

Structure

2D Structure

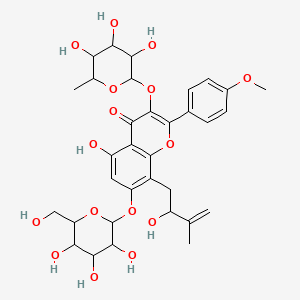

Properties

Molecular Formula |

C33H40O16 |

|---|---|

Molecular Weight |

692.7 g/mol |

IUPAC Name |

5-hydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one |

InChI |

InChI=1S/C33H40O16/c1-12(2)17(35)9-16-19(46-33-28(43)26(41)23(38)20(11-34)47-33)10-18(36)21-24(39)31(49-32-27(42)25(40)22(37)13(3)45-32)29(48-30(16)21)14-5-7-15(44-4)8-6-14/h5-8,10,13,17,20,22-23,25-28,32-38,40-43H,1,9,11H2,2-4H3 |

InChI Key |

QREDSTVHVIUPPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC(C(=C)C)O)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O |

Origin of Product |

United States |

Preparation Methods

Chemical hydrolysis remains a cornerstone for deriving Hydroxyl icariin from its glycosidic precursor, icariin. Acid-catalyzed hydrolysis selectively cleaves glycosidic bonds, enabling the introduction of hydroxyl groups at specific positions.

Sulfuric Acid-Mediated Hydrolysis

A validated approach involves refluxing icariin with concentrated sulfuric acid in ethanol. In one protocol, 1.48 mmol icariin glycoside was dissolved in 90% ethanol (50 mL) with 2.96 mmol H₂SO₄ and stirred at 80°C for 3 hours. Post-reaction neutralization with NaOH (pH 5.0) precipitated anhydroicaritin, a hydroxylated derivative, at a yield of 40.5%. Nuclear magnetic resonance (NMR) confirmed structural changes, including deshielded aromatic protons (δ 8.14 ppm for PhH) and hydroxyl group integration.

Table 1: Key Parameters for Sulfuric Acid Hydrolysis

| Parameter | Value |

|---|---|

| Solvent | 90% ethanol |

| Acid concentration | 2.96 mmol H₂SO₄ |

| Temperature | 80°C |

| Reaction time | 3 hours |

| Yield | 40.5% |

This method’s efficiency hinges on acid strength and solvent polarity, which influence glycosidic bond cleavage kinetics.

Enzymatic Bioconversion Using Microbial Glycosidases

Enzymatic methods offer regioselective hydrolysis, preserving labile functional groups. Aspergillus sp. y48-derived glycosidases exemplify this approach, hydrolyzing icariin’s 7-O-glucoside to produce icariside II and this compound.

Fermentation and Enzyme Characterization

The crude enzyme (75 kDa) exhibits optimal activity at 45°C and pH 5.0. Kinetic studies revealed a substrate specificity for icariin’s 7-O-glucoside, with negligible activity toward 3-O-xylosides unless sequential hydrolysis occurs. Scaling this method, 20 g icariin yielded 13.3 g icariside II (87.4% molar yield) and 0.45 g icaritin (4.1% yield).

Table 2: Enzymatic Hydrolysis Outcomes

| Metric | Value |

|---|---|

| Enzyme source | Aspergillus sp. y48 |

| Optimal temperature | 45°C |

| Optimal pH | 5.0 |

| Icariin conversion | 91.5% total yield |

| Reaction time | 6–9 hours |

Enzymatic routes are cost-effective and eco-friendly, though protein purity and thermostability require optimization.

Semi-Synthetic Derivatization via Medicinal Chemistry

Semi-synthesis introduces hydroxyl groups through targeted modifications, enhancing bioactivity. Recent work synthesized this compound analogs by replacing icariin’s 3-O-rhamnose or 7-O-glucose with alkanol groups.

Alkylation and Hydroxylation Strategies

Compound 7 (hydroxypropyl-substituted) achieved a 42-fold improvement in PDE5 inhibition (IC₅₀ 0.14 ± 0.06 μM) over icariin. Synthesis involved protecting-group strategies and reductive amination, with yields exceeding 60%. Molecular modeling confirmed hydrophobic interactions between the hydroxypropyl chain and PDE5’s active site.

Table 3: Semi-Synthetic Analog Potency

| Compound | Modification | IC₅₀ (μM) | Fold Improvement |

|---|---|---|---|

| Icariin | None | 6 ± 1 | 1 |

| 7 | 3-O-hydroxypropyl | 0.14 ± 0.06 | 42 |

These analogs demonstrate the synergy between hydrophobicity and hydrogen bonding in enhancing target affinity.

Purification and Analytical Validation

Post-synthesis purification ensures product integrity. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are pivotal.

Chromatographic Techniques

A study quantified this compound in rat plasma using LC-MS/MS with genistein as an internal standard. Samples underwent protein precipitation with methanol, centrifugation (14,800 rpm), and filtration (0.22 μm nylon). Calibration curves (1–500 ng/mL) showed linearity (R² > 0.99), with intraday precision <15%.

Table 4: LC-MS/MS Validation Parameters

| Parameter | Value |

|---|---|

| Linear range | 1–500 ng/mL |

| Precision (RSD) | <15% |

| Recovery | 85–110% |

| LOD | 0.5 ng/mL |

Chemical Reactions Analysis

Types of Reactions

Hydroxyl icariin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like acetic anhydride and pyridine.

Major Products Formed

The major products formed from these reactions include various hydroxylated and glycosylated derivatives of icariin, which exhibit different pharmacological properties .

Scientific Research Applications

Scientific Research Applications of Hydroxyl Icariin

This compound, a flavonoid glycoside derived from the Epimedium plant genus (commonly known as Horny Goat Weed), has garnered attention in biomedical research due to its diverse pharmacological properties and potential therapeutic applications. These properties include anti-inflammatory, antioxidant, and osteogenic effects.

Chemistry

This compound serves as a precursor for synthesizing other bioactive flavonoids.

Biology

This compound is studied for its effects on cellular processes such as osteogenesis and neuroprotection. Specifically, it activates the PI3K-AKT signaling pathway, promoting cell survival and proliferation; enhances the expression of antioxidant enzymes through the Nrf-2 signaling pathway; and inhibits the NF-κB pathway, reducing inflammation and oxidative stress.

Medicine

This compound is investigated for its potential in treating osteoporosis, neurodegenerative disorders, and cardiovascular diseases.

Industry

It is utilized in the development of nutraceuticals and functional foods.

Icariin

Icariin (ICA), a major bioactive compound found in the Epimedium genus, possesses various therapeutic capabilities, especially for neuroprotection, cardioprotection, anti-inflammatory, or anti-cancer effects . ICA can be used for enhancing reproductive function and anti-aging . Studies have demonstrated the application of ICA in autoimmune diseases such as rheumatoid arthritis and bronchial asthma . ICA has effects on regulating immunocyte, relative cytokine, and multiple target mechanisms .

A study suggested that ICA could have a significant therapeutic effect in terms of improving polycystic ovary syndrome symptoms in rats by inhibiting IL-6 . ICA significantly increased the intracavernous pressure, the percent of smooth muscle, and the expression of neuronal and inducible nitric oxide synthase in castrated rats . ICA protected human sperm cells from being damaged by FeSO4/hydrogen peroxide . Also, ICA increased the activity of the sperm enzymes lactate dehydrogenase and superoxide dismutase compared to sperm cells treated with FeSO4/hydrogen peroxide .

Ovarian granulosa cell proliferation and progesterone and oestrogen release were both markedly enhanced by ICA (10 μg/L) . Furthermore, ICA increased CYP17 and CYP19 mRNA and protein expression . Decreased generation of reactive oxygen species and increased mitochondrial membrane potential were the two ways in which the ICA (40 µM) treatment fixed the negative effects of hydrogen peroxide on embryonic development . ICA promoted ovary/body weight, follicle number, and fertility outcomes . Additionally, it downregulated the levels of the follicle-stimulating and luteinizing hormones and upregulated the levels of estradiol and the anti-Müllerian hormone . ICA repaired damaged DNA by changing the expression levels of 53BP1 and γH2AX, suggesting that it provided protection .

In a mouse model of D-galactose-induced ovarian ageing, icariin improved ovarian follicular development, inhibited follicular atresia, decreased the follicle-stimulating hormone and luteinizing hormone levels, increased estradiol expression, upregulated ovarian anti-Müllerian hormone expression, and increased the Bcl-2/Bax ratio . ICA improved the pathological changes in the ovaries, elevated the serum levels of the female hormone estradiol, as well as testosterone and interleukin (IL)-2, decreased those of the follicle-stimulating hormone and the luteinizing hormone, promoted the expression levels of the oestrogen receptor (ER) and ERα in the hypothalamus, and increased those of serotonin, dopamine, and noradrenaline in the brain homogenate . Furthermore, ICA elevated the expression levels of AKT, phosphorylation-akt (p-AKT), PI3K (110 kDa), PI3K (85 kDa), and B-cell lymphoma 2 (Bcl-2) in the ovaries and inhibited those of Bax .

Mechanism of Action

Hydroxyl icariin exerts its effects through multiple molecular targets and pathways:

PI3K-AKT Pathway: Activates the PI3K-AKT signaling pathway, promoting cell survival and proliferation.

Nrf-2 Pathway: Enhances the expression of antioxidant enzymes through the Nrf-2 signaling pathway.

NF-κB Pathway: Inhibits the NF-κB pathway, reducing inflammation and oxidative stress

Comparison with Similar Compounds

Hydroxyl icariin is compared with other similar compounds such as:

Icaritin: A deglycosylated metabolite of icariin with potent anti-cancer and osteogenic properties.

Icariside II: Another metabolite with significant anti-diabetic and neuroprotective effects.

Epimedin A, B, and C: Glycosylated flavonoids with varying degrees of bioactivity .

This compound stands out due to its unique combination of osteogenic, neuroprotective, and anti-inflammatory properties, making it a promising candidate for various therapeutic applications.

Biological Activity

Hydroxyl icariin, a derivative of icariin found in the Epimedium genus, has garnered attention for its diverse biological activities, particularly in neuroprotection, anti-cancer effects, and cardioprotective properties. This article synthesizes current research findings and case studies to provide a comprehensive overview of the biological activity of this compound.

1. Neuroprotective Effects

This compound exhibits significant neuroprotective properties, particularly against neurodegenerative disorders. Research indicates that it can mitigate symptoms associated with schizophrenia-like behaviors in animal models. In a study involving mice, this compound and its metabolites were shown to improve cognitive function by acting as agonists on dopamine receptors, specifically the D3 receptor. The half-maximal effective concentration (EC50) for this compound was reported at 13.29 μM, demonstrating its potential as a therapeutic agent for cognitive impairments related to neurodegenerative diseases .

Table 1: Neuroprotective Effects of this compound

| Study | Model | Findings | Concentration (μM) |

|---|---|---|---|

| Study 1 | Mice | Improved prepulse inhibition and social interaction | 13.29 |

| Study 2 | Rat | Reduced neuronal injury post-oxygen deprivation | 50 |

2. Anti-Cancer Properties

This compound has been investigated for its anti-cancer effects across various cancer types. It has been shown to induce apoptosis in cancer cells through multiple mechanisms, including mitochondrial dysfunction and cell cycle arrest.

- Mechanism of Action: this compound induces apoptosis by affecting lysosomal membrane permeability and activating caspases in cancer cells. For instance, treatment with this compound led to significant apoptosis in hepatoblastoma cells .

- Cell Cycle Regulation: In studies on prostate carcinoma cells, this compound caused G1 phase arrest by upregulating tumor suppressor proteins such as p27 Kip1 and downregulating cyclins involved in cell cycle progression .

Table 2: Anti-Cancer Activity of this compound

| Cancer Type | Effect | Mechanism |

|---|---|---|

| Prostate Carcinoma | Induces apoptosis | Cell cycle arrest at G1 phase |

| Hepatoblastoma | Induces apoptosis | Mitochondrial dysfunction |

| Colorectal Cancer | Inhibits growth | Downregulation of NF-κB activity |

3. Cardiovascular Benefits

Recent studies have highlighted the cardioprotective effects of this compound, particularly in hypertensive models. This compound demonstrated the ability to reduce blood pressure and improve cardiac function in spontaneously hypertensive rats over a 26-week treatment period .

Table 3: Cardiovascular Effects of this compound

| Study | Model | Findings |

|---|---|---|

| Study A | Spontaneously Hypertensive Rats | Reduced blood pressure |

| Study B | Rat Model | Improved ventricular wall thickness |

4. Summary of Findings

Overall, this compound emerges as a promising compound with multifaceted biological activities:

- Neuroprotection: Enhances cognitive function and protects against neuronal damage.

- Anti-Cancer Activity: Induces apoptosis in various cancer cell lines through multiple pathways.

- Cardiovascular Protection: Reduces hypertension and improves cardiac health.

Q & A

Q. What reporting standards enhance reproducibility in icariin studies?

- Methodological Answer : Adhere to ARRIVE guidelines for animal studies. Provide raw data for key endpoints (e.g., Western blot densitometry, qPCR Ct values) in supplementary files. Detail compound purity (HPLC ≥98%), solvent controls, and batch-to-batch variability .

Key Considerations for Data Analysis

- Contradiction Handling : Use sensitivity analysis to identify outliers in meta-analyses (e.g., high heterogeneity in Aβ reduction studies) .

- Multi-Disciplinary Integration : Combine pharmacokinetic data with transcriptomics (RNA-seq) to link icariin’s bioavailability to mechanistic pathways .

- Ethical Reporting : Disclose conflicts of interest and funding sources (e.g., National Natural Science Foundation of China) in compliance with journal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.